molecular formula C20H20O B14639166 Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- CAS No. 56005-43-7

Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-

Cat. No.: B14639166
CAS No.: 56005-43-7
M. Wt: 276.4 g/mol
InChI Key: ZAMIQEUSRQPWMS-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C21H20O. It is also known as (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone. This compound is characterized by its cyclopentanone core with two 4-methylphenyl groups attached via methylene bridges. It is a yellow crystalline solid with a melting point of approximately 235-236°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- can be synthesized through a condensation reaction between cyclopentanone and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridges.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

56005-43-7

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

2-[bis(4-methylphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C20H20O/c1-14-6-10-16(11-7-14)20(18-4-3-5-19(18)21)17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3

InChI Key

ZAMIQEUSRQPWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2CCCC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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